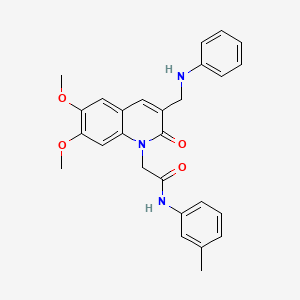

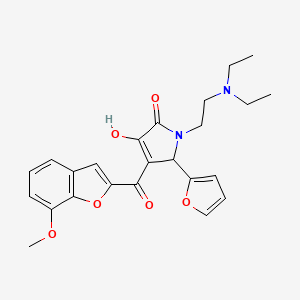

1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

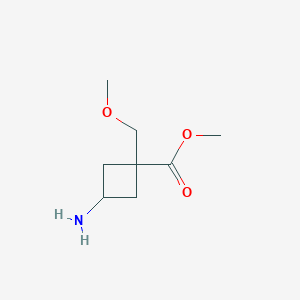

1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Routes and Potential Bioactivity

Synthesis of Potentially Bioactive Compounds : A study outlined the synthesis of compounds derived from 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan, including derivatives that could have bioactive potential. These synthetic pathways involve reactions with 2-diethylaminoethylchloride and various aromatic aldehydes, leading to the formation of chalcones, pyrazoline derivatives, N-acetylpyrazoline derivatives, and other heterocyclic compounds (Abdel Hafez, Ahmed, & Haggag, 2001).

Chelating Properties and Antimicrobial Activity : Research into the chelating properties of furan ring-containing organic ligands has shown that these compounds can form complexes with transition metals and exhibit different degrees of antimicrobial activity against human pathogenic bacteria. This study opens avenues for the application of such compounds in medicinal chemistry and infection control (Patel, 2020).

Antiprotozoal and Anti-inflammatory Properties : Novel furanyl derivatives from the red seaweed Gracilaria opuntia demonstrated significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds showed potential as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives with safer profiles, indicating their relevance in developing new therapeutic agents for inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Synthesis of Heterocycles for Electronic Applications : Ladder-type heteroacenes containing pyrrole or furan rings have been synthesized for applications in electronic devices. These compounds, such as indolo[3,2-b]carbazoles and dibenzo[d,d']benzo[1,2-b:4,5-b']difurans, exhibit lower HOMO energy levels and larger band gaps compared to traditional acenes, suggesting their utility in developing organic electronics and photonics (Kawaguchi, Nakano, & Nozaki, 2007).

Anticancer and Antiangiogenic Activities : The design and synthesis of 3-arylaminobenzofuran derivatives have shown significant in vitro and in vivo anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. These compounds bind to tubulin, induce apoptosis, and disrupt vascular endothelial cells, highlighting their potential as therapeutic agents in cancer treatment (Romagnoli et al., 2015).

Propriétés

IUPAC Name |

1-[2-(diethylamino)ethyl]-2-(furan-2-yl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-4-25(5-2)11-12-26-20(16-10-7-13-31-16)19(22(28)24(26)29)21(27)18-14-15-8-6-9-17(30-3)23(15)32-18/h6-10,13-14,20,28H,4-5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUHQLORIBJJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2670813.png)

![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)

![5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide](/img/structure/B2670820.png)

![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)

![5-cyclopropyl-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2670830.png)

![5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2670831.png)